molecular formula C17H16N2O B1500468 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole CAS No. 1192811-38-3

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole

Cat. No.: B1500468
CAS No.: 1192811-38-3
M. Wt: 264.32 g/mol
InChI Key: AZQFSYIIRUWICT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole ( 1192811-38-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazole core substituted with a 4-methoxybenzyl group at the 1-position and a phenyl ring at the 5-position, giving it a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol . Compounds based on the imidazole scaffold, such as this one, are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities. Benzimidazole and imidazole derivatives are extensively researched for their applications as antimicrobial, antiviral, antifungal, and anticancer agents . Some specific 2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated promising cytotoxic activity in preliminary studies against leukemia cell lines, highlighting the therapeutic potential of structures containing the 4-methoxybenzyl group in oncology research . Furthermore, simpler phenyl-imidazole structures have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunology and cancer therapy . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

1192811-38-3

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenylimidazole

InChI

InChI=1S/C17H16N2O/c1-20-16-9-7-14(8-10-16)12-19-13-18-11-17(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3

InChI Key

AZQFSYIIRUWICT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=NC=C2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C2C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}

This structure features a methoxy group, which is significant for enhancing its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazoleMRSA16 µg/mL
Reference Drug (e.g., Vancomycin)MRSA1 µg/mL

This table illustrates that the compound has a MIC of 16 µg/mL against MRSA, indicating moderate antibacterial activity compared to standard treatments .

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. In a study evaluating various imidazole derivatives, it was found that certain substitutions on the imidazole ring enhanced anti-inflammatory effects while minimizing gastrointestinal irritation.

Table 2: Anti-inflammatory Activity of Imidazole Derivatives

CompoundAnti-inflammatory EffectGastrointestinal Irritation
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazoleSignificantLow
2,4-di-(4-methoxyphenyl)-1H-imidazoleModerateModerate

The results suggest that modifications to the imidazole structure can lead to compounds with dual activities—anti-inflammatory and antimicrobial—while reducing side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy against E. coli and B. subtilis. The findings indicated that compounds similar to 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole demonstrated significant activity against these pathogens .
  • Inflammation Model in Rodents : In vivo studies assessed the anti-inflammatory properties of imidazole derivatives in rodent models. The compound exhibited a reduction in paw edema, suggesting its potential use in treating inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has shown that imidazole derivatives, including 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole, exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion. The compound was synthesized and tested for its ability to inhibit IDO activity, showing promising results in enhancing immune response against cancer cells .

Enzyme Inhibition:
Imidazole derivatives are known for their ability to interact with heme-containing enzymes. The specific interactions of 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole with active sites of various enzymes have been investigated, indicating its potential as a scaffold for developing new enzyme inhibitors. Structure-based drug design approaches have been employed to optimize the binding affinity of this compound towards target enzymes .

Biochemical Applications

Biochemical Probes:
Due to its structural features, 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole can serve as a biochemical probe. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways and enzyme mechanisms. For instance, its role in inhibiting IDO has implications for understanding immune modulation in chronic diseases and cancer .

Fluorescent Labeling:
The compound's unique fluorescence properties can be exploited for labeling biomolecules in research. This application is particularly valuable in tracking cellular processes and understanding molecular interactions within biological systems .

Material Science Applications

Synthesis of Functional Materials:
The synthesis of polymers and advanced materials using imidazole derivatives has been explored. The incorporation of 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. Research indicates that these compounds can improve the performance of coatings and adhesives used in various industrial applications .

Case Study 1: Anticancer Mechanism

A study conducted on the inhibition of IDO by imidazole derivatives demonstrated that modifications on the phenyl ring significantly enhanced binding affinity. The synthesized compound showed a ten-fold increase in potency compared to traditional inhibitors, indicating a promising direction for cancer therapeutics .

Case Study 2: Enzyme Interaction

In another investigation, computational docking studies were performed to analyze the binding interactions between 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole and various enzymes. The results provided insights into how structural modifications could lead to improved inhibitors with higher selectivity and potency against target enzymes involved in disease pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring’s nitrogen atoms and substituent groups enable nucleophilic substitution. The 1-(4-methoxybenzyl) group at N1 is particularly reactive due to steric accessibility, while the phenyl group at C5 stabilizes the ring via conjugation .

Key Observations:

  • N1 Demethylation : Under acidic conditions, the 4-methoxybenzyl group can undergo partial demethylation, forming a hydroxylated derivative .

  • N-Alkylation/Dealkylation : The N1-benzyl group can participate in metal-catalyzed cross-coupling reactions, enabling substitution with other aryl or alkyl groups.

Electrophilic Substitution Reactions

The electron-rich imidazole ring facilitates electrophilic substitution, primarily at the C2 and C4 positions. The 4-methoxybenzyl group directs electrophiles to the para-position of the benzyl moiety .

Reaction Examples:

Reaction Type Conditions Outcome
Nitration HNO₃, H₂SO₄, 0–5°CNitro group introduced at C2 or C4
Halogenation Cl₂/Br₂, FeCl₃ catalystHalogenation at C2 or benzyl para-position
Sulfonation SO₃, H₂SO₄Sulfonic acid group at C4

Coordination Reactions

The imidazole nitrogen atoms act as ligands for transition metals, forming stable coordination complexes. This property is leveraged in catalysis and materials science .

Notable Complexes:

  • Copper(II) Complexes : The compound binds Cu²⁺ via N3, creating tetrahedral complexes with enhanced catalytic activity in oxidation reactions.

  • Palladium Complexes : Forms Pd-N bonds for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Transformations

The methoxy and phenyl substituents undergo targeted modifications:

Methoxy Group Reactions:

  • Demethylation : HBr/HOAc converts the methoxy group to a hydroxyl group .

  • Etherification : Reacts with alkyl halides to form larger ethers.

Phenyl Group Reactions:

  • Hydrogenation : Catalytic hydrogenation reduces the phenyl ring to cyclohexane under high-pressure H₂ .

  • Friedel-Crafts Alkylation : Activates the phenyl ring for electrophilic alkylation.

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

  • With Aldehydes and NH₄OAc : Forms triaryl-substituted imidazoles under microwave irradiation .

  • With Isocyanates : Generates imidazolidinone derivatives via [2+2] cycloaddition.

Oxidation and Reduction

Process Reagents Product
Imidazole Ring Oxidation KMnO₄, acidic conditionsRing cleavage to diketone derivatives
Selective Reduction NaBH₄, Ni catalystSaturation of C4–C5 double bond

Structural Influence on Reactivity

  • 4-Methoxybenzyl Group : Enhances solubility and directs electrophiles to specific positions .

  • Phenyl at C5 : Stabilizes the ring via resonance, reducing susceptibility to ring-opening reactions .

Comparison with Similar Compounds

Variations in the Benzyl Substituent

The substituent at the 1-position of the imidazole ring critically impacts biological activity. Key analogs include:

Compound Name 1-Position Substituent 5-Position Substituent Key Properties/Activity Source Evidence
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole 4-Methoxybenzyl Phenyl IC₅₀ = 11 nM (CYP11B1)
1-(4-Chlorobenzyl)-5-phenyl-1H-imidazole 4-Chlorobenzyl Phenyl Anti-cancer activity (study in progress)
1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole 4-Cyanobenzyl Phenyl IC₅₀ = 32 nM (CYP11B1)
1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole 4-Fluorobenzyl Phenyl Antimicrobial activity (broad-spectrum)
1-(4-(2-Methoxyethoxy)benzyl)-5-phenyl-1H-imidazole 4-(2-Methoxyethoxy)benzyl Phenyl Enhanced solubility, moderate CYP inhibition
  • Methoxy vs. Chloro/Cyano: The 4-methoxy group in the target compound enhances CYP11B1 inhibition (IC₅₀ = 11 nM) compared to the 4-chloro (activity unspecified) and 4-cyano (IC₅₀ = 32 nM) analogs, likely due to improved hydrogen-bonding interactions .
  • Methoxy vs. Fluoro : Fluorine substitution at the benzyl position shifts activity toward antimicrobial applications, as seen in fluorobenzyl-imidazole derivatives .

Modifications at the 5-Position

Replacing the phenyl group with heterocycles or functional groups alters activity:

  • 5-(3-Arylisoxazol-5-yl) Derivatives : Substitution with isoxazole rings (e.g., 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles) introduces antimicrobial properties, with MIC values < 10 µg/mL against Staphylococcus aureus .
  • 5-Amino Derivatives: Amino groups at the 5-position (e.g., in tricyclic diimidazo[4,5-d] analogs) enhance anti-cancer activity by promoting DNA intercalation .

Enzyme Inhibition

  • CYP11B1 Inhibition: The target compound’s 4-methoxybenzyl group optimizes steric and electronic interactions with the enzyme’s active site, yielding 3–40× greater potency than 4-cyano or unsubstituted benzyl analogs .
  • Antimicrobial Activity : Fluorobenzyl and isoxazole-substituted imidazoles exhibit broad-spectrum activity, with MIC values comparable to ampicillin .

Anti-Cancer Potential

  • Tricyclic Diimidazo[4,5-d] Derivatives : These analogs, featuring fused imidazole rings, show IC₅₀ values < 1 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

Preparation Methods

Three-Component Condensation Using Mixed Benzil Derivatives

A prominent method involves a three-component condensation reaction using:

  • 1-(4-Methoxyphenyl)-2-phenylethanedione (mixed benzil derivative),
  • Substituted benzaldehyde,
  • Ammonium acetate.

This method proceeds without the need for a catalyst, under mild conditions, and yields the target imidazole derivatives efficiently.

Key Steps:

  • Preparation of 4-methoxybenzil from 4-methoxybenzoin via oxidation with nitric acid in glacial acetic acid.
  • Condensation of 4-methoxybenzil with substituted benzaldehyde and ammonium acetate.
  • Ring closure to form the imidazole core.

Reaction Conditions and Outcomes:

Parameter Details
Oxidation agent Nitric acid
Solvent Glacial acetic acid
Catalyst None (catalyst-free synthesis)
Temperature Mild, ambient to moderate
Yield range 55% - 81%
Product state Colorless crystalline solids
Key spectral features IR: N-H band at 3410-3450 cm⁻¹; C=N band at 1500-1600 cm⁻¹; ¹H NMR: N-H signals at 8.9-9.9 ppm

This approach is noted for its simplicity, cost-effectiveness, and avoidance of excess catalyst use, making it suitable for laboratory and potential scale-up synthesis.

Stepwise Synthesis via Alpha-Brominated Methyl Phenyl Ketone and Formamidine Acetate

Another method focuses on synthesizing 4-phenylimidazole derivatives, which can be adapted for 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole by appropriate substitution.

Procedure:

  • Nucleophilic Substitution:

    • Dissolve alpha-brominated methyl phenyl ketone in ethylene glycol.
    • Add formamidine acetate in a molar ratio of 1:1.8–2.2.
    • Maintain temperature between 40–70°C (optimal 50–60°C).
    • Stir for 2 ± 0.5 hours to form a nucleophilic substitution intermediate.
  • Cyclization:

    • Cool reaction mixture to 30–60°C (optimal 30–35°C).
    • Add acid-binding agent salt (e.g., wormwood salt).
    • Stir at 30–60°C for 5–6 hours.
    • Heat to 70–100°C (optimal 80–90°C) for another 5–6 hours to complete cyclization.
  • Post-Treatment:

    • Remove ethylene glycol by vacuum distillation.
    • Cool to 30 ± 2°C.
    • Add ethyl acetate and water.
    • Adjust pH to 8.0 ± 0.5 with sodium hydroxide solution.
    • Separate layers, wash with saturated sodium chloride solution.
    • Decolorize by reflux with granular activated carbon.
    • Recrystallize to obtain pure 4-phenylimidazole.

This method provides a one-step synthesis with acceptable yields and is adaptable for substituted imidazoles like 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole by modifying the starting ketone.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Three-Component Condensation 4-Methoxybenzil, substituted benzaldehyde, ammonium acetate Catalyst-free, mild temperature 55 - 81 Simple, cost-effective, catalyst-free Moderate yield range
Alpha-Brominated Ketone Route Alpha-brominated methyl phenyl ketone, formamidine acetate 40–100°C, multi-step, ethylene glycol solvent Acceptable One-step synthesis, adaptable Requires careful temperature control
Benzimidazole Derivative Method Benzyl halides, substituted amines Stepwise alkylation, reflux Not specified Uses low-cost materials Focused on benzimidazoles, less direct

Detailed Research Findings and Notes

  • The catalyst-free three-component method is notable for avoiding excess catalyst, reducing costs and purification steps, while maintaining good yields.
  • The alpha-brominated ketone method emphasizes temperature control and molar ratios for optimal nucleophilic substitution and cyclization, critical for high purity and yield.
  • Spectroscopic data (IR and ¹H NMR) confirm the formation of the imidazole ring and substitution pattern, with characteristic N-H and C=N bands and proton signals.
  • Post-synthesis purification involving pH adjustment, solvent extraction, and recrystallization is essential to obtain analytically pure compounds.
  • Adaptation of benzimidazole synthesis methods may provide alternative routes for benzyl-substituted imidazoles, though direct application requires further optimization.

Q & A

Q. Key Considerations :

  • Purification via column chromatography and characterization by ¹H/¹³C NMR, IR, and HPLC to confirm regioselectivity and purity .

How can Suzuki-Miyaura coupling be optimized for introducing aryl groups at the 5-position?

Advanced
Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance reactivity and reduce side products .
  • Solvent System : A 3:1 1,4-dioxane/water mixture improves solubility and reaction efficiency.
  • Base : K₃PO₄ (3.0 eq) ensures deprotonation without hydrolyzing sensitive intermediates.
  • Ultrasonic Irradiation : Reduces reaction time from 24 hours to 4–6 hours by enhancing mass transfer .

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm; imidazole C-2/C-4 carbons at δ 140–150 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key steps:
    • Data collection at 100 K with synchrotron radiation.
    • Solve via direct methods (SHELXD) and refine with SHELXL, achieving R-factors < 0.05 .
  • Elemental Analysis : Verify purity (e.g., C, H, N within ±0.3% of theoretical values) .

How do substituent modifications impact biological activity?

Advanced
Case study: TRPV1 Antagonism

  • Tail Group Optimization : Replacing 4-methoxyphenyl with trifluoromethylphenyl (as in mavatrep) increases potency (IC₅₀ from 46 nM to 4.6 nM) due to enhanced hydrophobic interactions .
  • Head Group Rigidity : Introducing vinyl linkages (e.g., 2-(4-fluorophenyl)-vinyl) improves metabolic stability by reducing CYP450 oxidation .

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD < 2.0 Å for TRPV1 complexes) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets (e.g., FEP accuracy ±1 kcal/mol) .
  • Pharmacophore Modeling : Align imidazole core with known antagonists (e.g., capsazepine) to identify critical H-bond donors/acceptors .

Q. Example Workflow :

Dock 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole into TRPV1 (PDB: 3J5P).

Run MM-GBSA to estimate binding energy (ΔG = −9.8 kcal/mol).

Validate with in vitro assays .

How to address low yields in imidazole cyclization reactions?

Q. Advanced

  • Acid Catalysis : Use NH₄OAc in acetic acid to protonate intermediates, accelerating ring closure .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes (yield increase from 60% to 85%) .
  • Byproduct Analysis : Monitor via LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .

What strategies mitigate toxicity in preclinical studies?

Q. Advanced

  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide formation). Introduce electron-withdrawing groups (e.g., -CF₃) to block bioactivation .
  • hERG Assays : Test for potassium channel inhibition (IC₅₀ > 10 μM required) using patch-clamp electrophysiology .
  • In Vivo Safety : Monitor plasma exposure (AUC) in rodent models to ensure therapeutic index >10 .

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